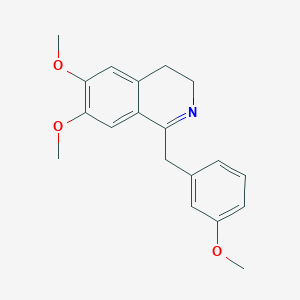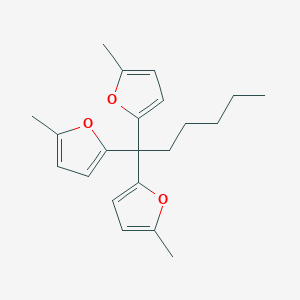
2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) is an organic compound characterized by its unique structure, which includes three 2-methylfuran groups attached to a central hexane-1,1,1-triyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of hexane-1,1,1-triyl chloride with 2-methylfuran in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated furans.
Scientific Research Applications
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The central hexane-1,1,1-triyl core provides structural stability and flexibility, allowing the compound to adopt different conformations.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Another compound with a triazine core and multiple functional groups.
5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Similar structure with thiophene rings instead of furan rings.
Uniqueness
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) is unique due to its combination of furan rings and a hexane-1,1,1-triyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
87688-72-0 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[1,1-bis(5-methylfuran-2-yl)hexyl]-5-methylfuran |
InChI |
InChI=1S/C21H26O3/c1-5-6-7-14-21(18-11-8-15(2)22-18,19-12-9-16(3)23-19)20-13-10-17(4)24-20/h8-13H,5-7,14H2,1-4H3 |
InChI Key |
MWHYXDARRBCTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(O1)C)(C2=CC=C(O2)C)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


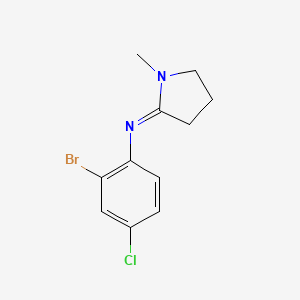
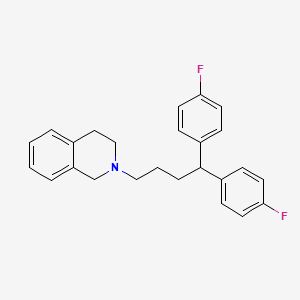
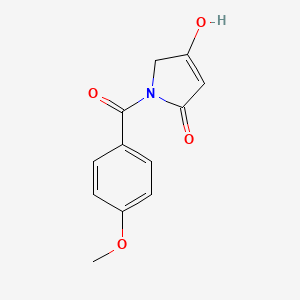
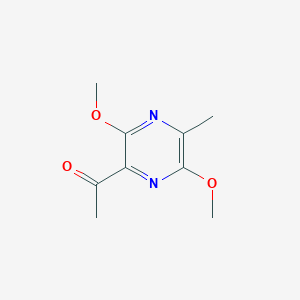
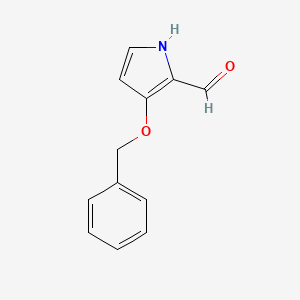

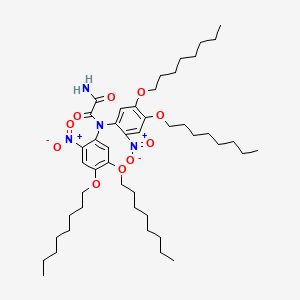
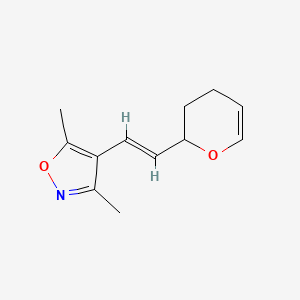
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
